
Synthesis of Acryloyl Chloride from Acrylic
Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acryloyl chloride

Cat. No.: B146887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for

synthesizing acryloyl chloride from acrylic acid. Acryloyl chloride is a critical bifunctional

monomer and a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other

specialty chemicals. This document details various synthetic routes, presents quantitative data

for comparison, and provides explicit experimental protocols.

Introduction
Acryloyl chloride (CH₂=CHCOCl) is a highly reactive acyl chloride containing a vinyl group.

This dual functionality makes it a versatile building block for introducing the acryloyl moiety into

various molecules, enabling the production of a wide range of acrylates and polyacrylates. The

synthesis of acryloyl chloride from acrylic acid is a fundamental transformation in organic

chemistry, and several reagents have been developed for this purpose, each with its own

advantages and disadvantages in terms of yield, purity, cost, and safety. This guide will focus

on the most common and effective methods utilizing thionyl chloride, oxalyl chloride, benzoyl

chloride, and phenylchloroform.

Comparative Analysis of Synthesis Methods
The choice of synthetic method for converting acrylic acid to acryloyl chloride depends on

several factors, including the desired scale of the reaction, purity requirements, and available
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equipment. The following tables summarize the quantitative data for the most common

methods.

Table 1: Comparison of Reagents and Reaction Conditions

Reagent Catalyst Solvent
Temperature
(°C)

Reaction Time
(h)

Thionyl Chloride

(SOCl₂)
DMF (catalytic)

Dichloromethane

(DCM) or neat
Reflux (~40-76) 1-4

Oxalyl Chloride

((COCl)₂)
DMF (catalytic)

Dichloromethane

(DCM)

Room

Temperature
1-3

Benzoyl Chloride

(C₆H₅COCl)
None Neat

Distillation (up to

85)
Not specified

Phenylchlorofor

m (C₆H₅CCl₃)

Lewis Acid (e.g.,

ZnO, ZrCl₄)
Neat 105-180 Continuous

Table 2: Yield and Purity of Acryloyl Chloride

Reagent Reported Yield (%) Reported Purity (%) Key Byproducts

Thionyl Chloride

(SOCl₂)
High Good

SO₂, HCl, potential for

3-chloropropionyl

chloride

Oxalyl Chloride

((COCl)₂)

High (near

quantitative)
High CO, CO₂, HCl

Benzoyl Chloride

(C₆H₅COCl)
~70-75 Good Benzoic acid

Phenylchloroform

(C₆H₅CCl₃)
High High Benzoyl chloride, HCl

Reaction Mechanisms and Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b146887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The conversion of acrylic acid to acryloyl chloride proceeds through a nucleophilic acyl

substitution mechanism. The specific pathway depends on the chlorinating agent used.

Thionyl Chloride and Oxalyl Chloride with DMF Catalyst
When a catalytic amount of N,N-dimethylformamide (DMF) is used with thionyl chloride or

oxalyl chloride, the reaction proceeds through the formation of a Vilsmeier-Haack type reagent.

This intermediate is a highly electrophilic iminium salt, which is more reactive than the starting

chlorinating agent.

DMF

Vilsmeier Reagent
(Iminium Salt)

Reacts with

SOCl₂ or (COCl)₂

Tetrahedral Intermediate
Acrylic Acid

Nucleophilic attack

Acryloyl Chloride
Collapse

SO₂ + HCl or
CO + CO₂ + HCl

Click to download full resolution via product page

Caption: Vilsmeier-Haack type mechanism for the synthesis of acryloyl chloride.

Benzoyl Chloride
The reaction with benzoyl chloride is an equilibrium-driven process where the more volatile

acryloyl chloride is removed by distillation, shifting the equilibrium towards the product side.

Acrylic Acid

Mixed Anhydride
Intermediate

Benzoyl Chloride

Acryloyl Chloride
(distilled off)

Benzoic Acid
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Caption: Equilibrium-driven synthesis of acryloyl chloride using benzoyl chloride.

Experimental Protocols
Safety Precaution: Acryloyl chloride is a corrosive, flammable, and lachrymatory substance.

All manipulations should be performed in a well-ventilated fume hood, and appropriate

personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware

must be thoroughly dried before use as acryloyl chloride reacts violently with water.

Method 1: Using Thionyl Chloride
This method is common for lab-scale synthesis.

Materials:

Acrylic acid

Thionyl chloride (SOCl₂)

N,N-Dimethylformamide (DMF, catalytic amount)

Dichloromethane (DCM, anhydrous)

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add

acrylic acid and a small amount of a polymerization inhibitor.

Add anhydrous DCM as a solvent.

Add a catalytic amount of DMF (e.g., 1-2 drops).

Slowly add thionyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise to the

stirred solution at room temperature. The addition is exothermic and will be accompanied by
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the evolution of HCl and SO₂ gas.

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for

DCM) and maintain for 1-3 hours, or until the evolution of gas ceases.

Allow the reaction mixture to cool to room temperature.

The acryloyl chloride can be isolated by fractional distillation. The solvent (DCM) is first

removed at atmospheric pressure, followed by the distillation of acryloyl chloride (boiling

point: 75 °C).

Method 2: Using Oxalyl Chloride
This method is often preferred for its mild reaction conditions and clean byproducts.

Materials:

Acrylic acid

Oxalyl chloride ((COCl)₂)

N,N-Dimethylformamide (DMF, catalytic amount)

Dichloromethane (DCM, anhydrous)

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a

dropping funnel under an inert atmosphere, dissolve acrylic acid and a polymerization

inhibitor in anhydrous DCM.

Add a catalytic amount of DMF.

Cool the solution in an ice bath (0 °C).

Slowly add oxalyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise to the

stirred solution. Gas evolution (CO, CO₂, HCl) will be observed.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 1-3 hours. The reaction is typically complete when gas evolution stops.

The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the

crude acryloyl chloride, which can be further purified by distillation.

Method 3: Using Benzoyl Chloride
This method avoids the use of corrosive inorganic acid chlorides.

Materials:

Acrylic acid

Benzoyl chloride

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

Combine acrylic acid (1 molar equivalent) and benzoyl chloride (1.1 to 2 molar equivalents)

in a distillation apparatus.

Add a polymerization inhibitor.

Heat the mixture. Acryloyl chloride (boiling point: 75 °C) will distill from the reaction

mixture.

Collect the fraction boiling between 72-76 °C. The higher-boiling benzoyl chloride and

benzoic acid will remain in the distillation flask.

Method 4: Using Phenylchloroform and a Lewis Acid
Catalyst
This method is often used in industrial settings for continuous production.

Materials:
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Acrylic acid

Phenylchloroform (C₆H₅CCl₃)

Lewis acid catalyst (e.g., zinc oxide or zirconium tetrachloride)

Polymerization inhibitor

Procedure:

A mixture of phenylchloroform, the Lewis acid catalyst, and a polymerization inhibitor is

heated to a temperature between 105 °C and 180 °C in a reactor equipped with a distillation

column.[1][2]

Acrylic acid is then added continuously to the heated mixture.[1][2]

As the acrylic acid is added, acryloyl chloride is formed and immediately distills off from the

reaction mixture.[1][2]

The acryloyl chloride is collected from the top of the distillation column. This continuous

removal of the product drives the reaction to completion.[2]

Experimental Workflow
The general workflow for the synthesis and purification of acryloyl chloride is outlined below.
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Caption: General experimental workflow for acryloyl chloride synthesis.

Characterization of Acryloyl Chloride
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The purity and identity of the synthesized acryloyl chloride can be confirmed using various

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool

for confirming the structure of acryloyl chloride. The expected signals are:

A doublet of doublets for the vinyl proton cis to the carbonyl group.

A doublet of doublets for the vinyl proton trans to the carbonyl group.

A doublet of doublets for the vinyl proton on the same carbon as the other two vinyl

protons.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the

purity of the acryloyl chloride and to identify any volatile impurities.

Infrared (IR) Spectroscopy: The IR spectrum of acryloyl chloride will show a characteristic

strong absorption band for the C=O stretch of the acid chloride, typically around 1750-1815

cm⁻¹.

Conclusion
The synthesis of acryloyl chloride from acrylic acid can be achieved through several effective

methods. The choice of reagent and reaction conditions should be guided by the specific

requirements of the application, including scale, desired purity, and safety considerations. The

protocols and data presented in this guide provide a solid foundation for researchers and

professionals in the field to select and implement the most suitable synthetic route for their

needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b146887?utm_src=pdf-body
https://www.benchchem.com/product/b146887?utm_src=pdf-body
https://www.benchchem.com/product/b146887?utm_src=pdf-body
https://www.benchchem.com/product/b146887?utm_src=pdf-body
https://www.benchchem.com/product/b146887?utm_src=pdf-body
https://www.benchchem.com/product/b146887?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents
[patents.google.com]

2. patents.justia.com [patents.justia.com]

To cite this document: BenchChem. [Synthesis of Acryloyl Chloride from Acrylic Acid: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146887#acryloyl-chloride-synthesis-from-acrylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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